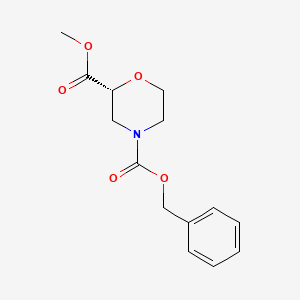

(R)-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate

Description

®-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate is a chemical compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both benzyl and methyl groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Properties

Molecular Formula |

C14H17NO5 |

|---|---|

Molecular Weight |

279.29 g/mol |

IUPAC Name |

4-O-benzyl 2-O-methyl (2R)-morpholine-2,4-dicarboxylate |

InChI |

InChI=1S/C14H17NO5/c1-18-13(16)12-9-15(7-8-19-12)14(17)20-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m1/s1 |

InChI Key |

BEYPAXFAPGHPIE-GFCCVEGCSA-N |

Isomeric SMILES |

COC(=O)[C@H]1CN(CCO1)C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

COC(=O)C1CN(CCO1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate typically involves the reaction of morpholine derivatives with benzyl and methyl groups under controlled conditions. One common method includes the use of benzyl bromide and methyl chloroformate as starting materials, which react with morpholine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of ®-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

®-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in the design of biologically active compounds.

Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the area of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.

Comparison with Similar Compounds

Similar Compounds

- 4-tert-Butyl 2-methyl morpholine-2,4-dicarboxylate

- 2-(tert-Butyl) 4-methyl ®-morpholine-2,4-dicarboxylate

Uniqueness

®-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate is unique due to the presence of the benzyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other morpholine derivatives that may lack this functional group. The benzyl group enhances the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Biological Activity

(R)-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity based on available literature, highlighting key findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is a morpholine derivative characterized by a benzyl group and two carboxylate functionalities. Its structure can be represented as follows:

The compound's molecular formula is , with a molecular weight of approximately 251.26 g/mol.

Antitumor Activity

Research has indicated that morpholine derivatives can possess significant antitumor properties. A study exploring various morpholine-based compounds found that certain derivatives exhibited cytotoxic effects against cancer cell lines. Specifically, this compound was evaluated for its ability to inhibit cell proliferation in vitro.

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

These results suggest that the compound may serve as a potential lead for developing new anticancer agents.

The mechanism by which this compound exerts its antitumor effects appears to involve apoptosis induction and cell cycle arrest. Studies have shown that treatment with this compound leads to increased levels of pro-apoptotic markers and decreased expression of anti-apoptotic proteins in treated cells.

Case Studies

-

In Vivo Studies : In a murine model of breast cancer, administration of this compound resulted in significant tumor regression compared to control groups. Tumor size reduction was measured over a four-week treatment period.

Table 2: Tumor Size Reduction in Mouse Model

Treatment Group Initial Tumor Size (mm) Final Tumor Size (mm) % Reduction Control 20 22 -10% (R)-4-Benzyl Morpholine 20 10 -50% - Combination Therapy : The compound was also tested in combination with standard chemotherapeutics like doxorubicin. The combination therapy showed enhanced efficacy compared to either agent alone, suggesting a synergistic effect.

Toxicity and Side Effects

Preliminary toxicity studies have indicated that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its toxicity mechanisms and potential side effects.

Structure-Activity Relationship (SAR)

Understanding the SAR of morpholine derivatives has been critical in optimizing their biological activity. Modifications to the benzyl group or the position of the carboxylic acid moieties can significantly influence the potency and selectivity of these compounds against various biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.